4-Methoxy-3-morpholin-4-yl-phenylamine
Description
4-Methoxy-3-morpholin-4-yl-phenylamine is an aromatic amine derivative featuring a methoxy group at the 4-position and a morpholine ring substituted at the 3-position of the phenyl backbone. This structural framework is significant in medicinal chemistry, particularly in kinase inhibitor design, where morpholine derivatives are valued for their ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-methoxy-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 |
InChI Key |
FJCKBSTUEJMTOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted anilines with modifications at the 3- and 4-positions. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
Polarity/Solubility :
- The morpholine group in This compound increases polarity compared to analogs like 4-Methoxy-2-methylphenylamine, which lacks heteroatoms beyond the methoxy group. This enhances aqueous solubility, critical for bioavailability in drug candidates .
- Fluorinated derivatives (e.g., 4-Fluoro-3-methoxyphenylamine) exhibit lower solubility due to the hydrophobic nature of fluorine but improved metabolic stability .
- Electronic Effects: The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution, while the morpholine’s nitrogen can participate in resonance, altering reactivity compared to non-heterocyclic analogs. Trifluoromethyl groups (e.g., in 4-Methoxy-3-(trifluoromethyl)benzaldehyde) are strongly electron-withdrawing, reducing ring electron density and directing substitution patterns .
Pharmacological Relevance
- Morpholine Derivatives : The morpholine ring in This compound is a common pharmacophore in kinase inhibitors (e.g., GSK-3β inhibitors), where it stabilizes protein-ligand interactions via hydrogen bonding .
- Fluorinated Analogs : 4-Fluoro-3-methoxyphenylamine derivatives are explored in PET tracer development due to fluorine-18’s isotopic properties .
Stability and Reactivity
- The morpholine ring confers moderate stability under acidic conditions but may undergo ring-opening in strong acids. In contrast, trifluoromethyl-substituted analogs exhibit superior chemical inertness .
- The primary amine group in all analogs is susceptible to oxidation, necessitating protective strategies during synthesis.
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